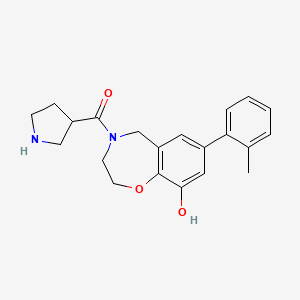![molecular formula C24H19N3O B5487749 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5487749.png)
2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile, also known as BIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIA is a member of the benzimidazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile is not fully understood, but studies have suggested that it targets the mitochondria and inhibits the PI3K/Akt/mTOR signaling pathway. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting the release of cytochrome c from the mitochondria. This compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the PI3K/Akt/mTOR signaling pathway, and have anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile in lab experiments is its diverse biological activities. This compound has been shown to have anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
For the research and development of 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile include optimizing the synthesis method, further investigating the mechanism of action, and developing this compound derivatives with improved biological activities.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile is a complex process that involves several steps. The most common method for synthesizing this compound is the Knoevenagel condensation reaction. In this reaction, 2-(1H-benzimidazol-2-yl)acetonitrile and 4-[(4-methylbenzyl)oxy]benzaldehyde are reacted in the presence of a base catalyst, such as piperidine or triethylamine, to yield this compound. The reaction is typically carried out in a solvent, such as ethanol or methanol, at a high temperature.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by targeting the mitochondria and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-17-6-8-19(9-7-17)16-28-21-12-10-18(11-13-21)14-20(15-25)24-26-22-4-2-3-5-23(22)27-24/h2-14H,16H2,1H3,(H,26,27)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVDPXUXWKHRD-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5487678.png)

amino]propanamide](/img/structure/B5487691.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487709.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5487721.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5487731.png)
![3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5487737.png)
![N-{2-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B5487757.png)
![4-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5487763.png)

![N-{2-[3-(aminomethyl)-1-pyrrolidinyl]-1,1-dimethyl-2-oxoethyl}-4-methylaniline dihydrochloride](/img/structure/B5487778.png)

